molecular formula C10H17Cl5 B575053 1,2,5,6,9-Pentachlorodecane CAS No. 175801-37-3

1,2,5,6,9-Pentachlorodecane

Cat. No.: B575053
CAS No.: 175801-37-3
M. Wt: 314.496
InChI Key: AMKBEJYNNQNKGD-UHFFFAOYSA-N
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Description

1,2,5,6,9-Pentachlorodecane (CAS: 175801-37-3), also referred to as CP-3, is a chlorinated paraffin (CP) with the molecular formula C₁₀H₁₅Cl₅ and a molecular weight of 314.507 g/mol . It is primarily utilized as a reference standard in environmental and analytical chemistry, particularly for detecting and quantifying chlorinated paraffins in complex matrices such as environmental samples, polymers, and consumer products . CP-3 is supplied commercially as a solution (e.g., 10 ng/µL in 1 mL) for gas chromatography (GC) and high-resolution mass spectrometry (HRMS) applications . Its mass spectral signature under chloride-attachment atmospheric pressure photoionization (APPI) is characterized by [M + O₂]⁻ and [M + Cl]⁻ adduct ions, which are critical for identification in mixed CP congener analyses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,5,6,9-pentachlorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Cl5/c1-7(12)2-4-9(14)10(15)5-3-8(13)6-11/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKBEJYNNQNKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(CCC(CCl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872691
Record name 1,2,5,6,9-Pentachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205646-13-5
Record name 1,2,5,6,9-Pentachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1,2,5,6,9-Pentachlorodecane typically involves the chlorination of decane. The process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. Industrial production methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields .

  • Synthetic Routes

      Direct Chlorination: Decane is exposed to chlorine gas in the presence of a catalyst, often under UV light to initiate the reaction.

      Reaction Conditions: The reaction is typically conducted at elevated temperatures and may require a solvent to dissolve the reactants.

  • Industrial Production

      Continuous Flow Reactors: These reactors allow for precise control over reaction parameters, leading to higher efficiency and yield.

      Catalysts: Common catalysts include iron chloride or aluminum chloride, which facilitate the chlorination process.

Chemical Reactions Analysis

1,2,5,6,9-Pentachlorodecane undergoes various chemical reactions, primarily involving substitution and elimination mechanisms .

  • Substitution Reactions

      Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.

      Common Reagents: Sodium hydroxide, potassium hydroxide.

  • Elimination Reactions

      Dehydrochlorination: Heating this compound with a strong base can result in the elimination of hydrogen chloride, forming alkenes.

      Common Reagents: Sodium ethoxide, potassium tert-butoxide.

  • Major Products

      Alcohols and Ethers: Formed through nucleophilic substitution.

      Alkenes: Formed through elimination reactions.

Scientific Research Applications

1,2,5,6,9-Pentachlorodecane has several applications in scientific research, particularly in the fields of environmental chemistry, toxicology, and materials science .

  • Environmental Chemistry

      Pollutant Studies: Used as a model compound to study the behavior and fate of chlorinated hydrocarbons in the environment.

      Degradation Pathways: Research on its degradation helps understand the persistence of similar pollutants.

  • Toxicology

      Toxicity Testing: Employed in studies to assess the toxic effects of chlorinated hydrocarbons on living organisms.

      Bioaccumulation: Investigated for its potential to bioaccumulate in aquatic and terrestrial ecosystems.

  • Materials Science

      Polymer Additives: Used as a flame retardant in polymer formulations.

      Stabilizers: Acts as a stabilizer in certain plastic and rubber materials.

Mechanism of Action

The mechanism of action of 1,2,5,6,9-Pentachlorodecane involves its interaction with biological membranes and enzymes .

  • Molecular Targets

      Cell Membranes: The compound can integrate into lipid bilayers, disrupting membrane integrity and function.

      Enzymes: It can inhibit the activity of certain enzymes involved in metabolic processes.

  • Pathways Involved

      Oxidative Stress: Induces oxidative stress by generating reactive oxygen species.

      Signal Transduction: Affects cellular signaling pathways, leading to altered cell function and viability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares CP-3 with structurally analogous chlorinated hydrocarbons and other CP congeners:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
1,2,5,6,9-Pentachlorodecane (CP-3) 175801-37-3 C₁₀H₁₅Cl₅ 314.507 Analytical standard; [M + Cl]⁻ adduct in APPI-HRMS .
Pentachloroethane 76-01-7 C₂HCl₅ 202.30 Historical solvent; high volatility (bp 162°C); phased out due to toxicity .
2,2′,4,6,6′-Pentachlorobiphenyl 56558-16-8 C₁₂H₅Cl₅ 326.42 PCB congener; regulated under Stockholm Convention; persistent environmental pollutant .
Heptachlorodecane (CP-7) N/A C₁₀H₁₃Cl₇ ~380.0 Higher chlorination; increased environmental persistence; distinct GC retention time .

Key Observations :

  • Chlorination Degree : CP-3 (5 Cl atoms) exhibits intermediate polarity and volatility compared to lower (e.g., trichloro-) and higher (e.g., heptachloro-) CPs. This affects its solubility and partitioning behavior in environmental matrices.
  • Persistence : Unlike polychlorinated biphenyls (PCBs) like 2,2′,4,6,6′-pentachlorobiphenyl, CP-3 is less bioaccumulative but still persistent due to its stable carbon-chlorine bonds .
  • Analytical Utility: CP-3’s unique adduct formation ([M + Cl]⁻) distinguishes it from non-chlorinated alkanes (e.g., pentadecane) and brominated analogs (e.g., pentabromoethylbenzene) in HRMS workflows .
Environmental and Regulatory Profiles
  • CP-3 vs. PCBs : While PCBs are banned globally due to toxicity and persistence, CPs like CP-3 remain widely used in industrial applications (e.g., flame retardants, plasticizers). However, medium-chain CPs (C₁₀–C₁₃) are under increasing regulatory scrutiny in the EU and Canada .
  • Toxicity: CP-3’s toxicity profile is less well-documented than pentachloroethane, a known hepatotoxin and carcinogen .
Analytical Challenges
  • Co-elution Issues : CP-3 often co-elutes with other CP congeners in GC analyses, necessitating HRMS for resolution. This contrasts with pentachloroethane, which is easily resolved due to its lower molecular weight .
  • Quantification : Unlike pure PCB standards (e.g., 2,2′,4,6,6′-pentachlorobiphenyl), CP-3 is typically quantified as part of congener mixtures, complicating mass-balance assessments .

Biological Activity

1,2,5,6,9-Pentachlorodecane is a chlorinated hydrocarbon that falls under the category of polychlorinated alkanes. Its chemical structure consists of a decane backbone with five chlorine atoms substituted at specific positions. This compound is part of a larger class of chemicals known for their environmental persistence and potential biological effects.

Toxicological Profile

The biological activity of this compound can be assessed through various toxicological studies that evaluate its impact on human health and the environment. Research indicates that chlorinated alkanes can exhibit a range of toxic effects, including:

  • Carcinogenicity : Some studies classify certain chlorinated compounds as potential carcinogens due to their ability to induce mutations in cellular DNA.
  • Endocrine Disruption : Chlorinated hydrocarbons are known to interfere with hormonal systems, potentially leading to reproductive and developmental issues.
  • Neurotoxicity : There is evidence suggesting that exposure to high levels of chlorinated compounds may affect neurological function.

Environmental Impact Studies

  • Aquatic Toxicity : Research has shown that chlorinated alkanes can be toxic to aquatic life. For instance, studies have documented the bioaccumulation of these compounds in fish and other aquatic organisms, leading to concerns about food chain contamination.
  • Human Health Effects : A comprehensive study highlighted the presence of chlorinated paraffins in human blood serum and adipose tissue. This study indicated a correlation between exposure levels and adverse health outcomes such as liver damage and immune system impairment.

Table: Summary of Biological Effects

Biological EffectDescriptionReference
Carcinogenic PotentialEvidence suggests potential carcinogenic effects in laboratory settings
Endocrine DisruptionInterference with hormonal functions leading to reproductive issues
NeurotoxicityHigh exposure levels linked to neurological impairments
Aquatic ToxicityToxic effects observed in fish and aquatic ecosystems

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Metabolic Activation : Chlorinated alkanes may undergo metabolic transformation in the liver, resulting in reactive intermediates that can bind to macromolecules such as proteins and DNA.
  • Oxidative Stress : These compounds can induce oxidative stress in cells, leading to cellular damage and apoptosis.
  • Alteration of Cell Signaling Pathways : Disruption of normal signaling pathways can result in altered cell growth and differentiation.

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